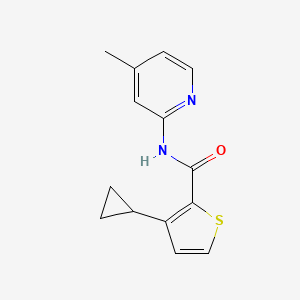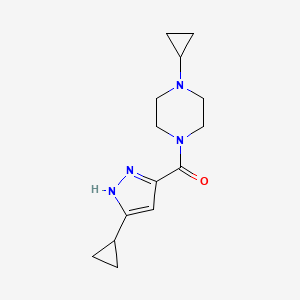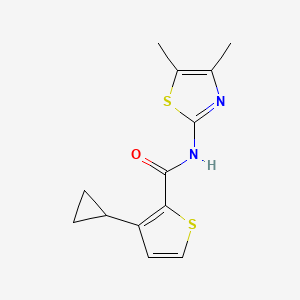
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide works by inhibiting the activity of JAK3, a protein kinase that is involved in the signaling pathways of various cytokines that play a role in the development of autoimmune diseases. By inhibiting JAK3, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases.
Biochemical and Physiological Effects
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been shown to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases. However, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has also been shown to have some negative effects on the immune system, including an increased risk of infections and a decreased ability to fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for lab experiments is its ability to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases. However, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide also has some limitations for lab experiments, including its negative effects on the immune system and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases that are based on the mechanism of action of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. Another area of focus could be on exploring the potential of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide and its potential negative effects on the immune system.
Synthesemethoden
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with cyclopropylamine to form 4,5-dimethyl-2-(cyclopropylamino)thiazole. This intermediate is then reacted with 2-bromo-3-chlorothiophene-2-carboxylic acid to form the final product, 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research has shown that 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for the development of new treatments for these diseases.
Eigenschaften
IUPAC Name |
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-7-8(2)18-13(14-7)15-12(16)11-10(5-6-17-11)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVIEVXCYYYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


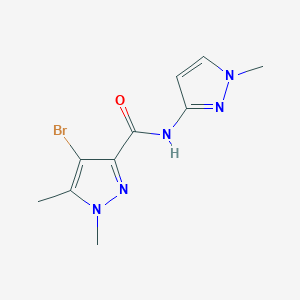
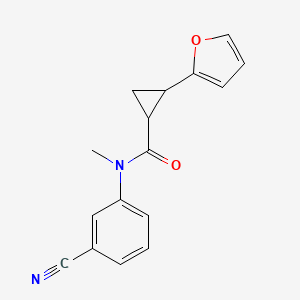

![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
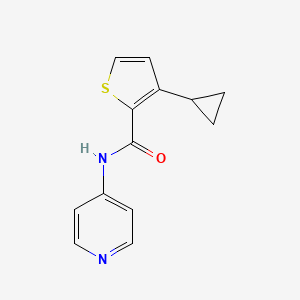
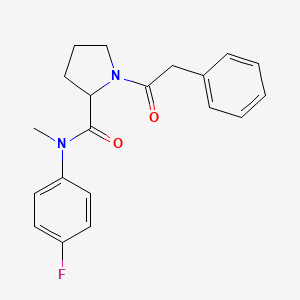
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
